molecular formula C22H21N5O4S3 B2637119 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline CAS No. 912906-82-2

4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline

Cat. No.: B2637119
CAS No.: 912906-82-2
M. Wt: 515.62
InChI Key: MXPJZAZKGBOWEQ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline is a heterocyclic compound featuring a triazole core substituted with phenyl and thiophen-2-yl groups, a methylsulfonyl-aniline moiety, and a nitro group. Its structural complexity arises from the integration of sulfanylpropyl linkages and electron-withdrawing substituents (e.g., nitro, methylsulfonyl), which influence its physicochemical and biological properties. The compound’s crystallographic data, including bond angles and torsional conformations, were analyzed using ORTEP-3 for Windows, a graphical interface for molecular visualization and crystallographic refinement . This tool facilitated precise determination of its 3D conformation, critical for understanding intermolecular interactions and structure-activity relationships (SAR).

Properties

IUPAC Name

4-methylsulfonyl-2-nitro-N-[3-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S3/c1-34(30,31)17-10-11-18(19(15-17)27(28)29)23-12-6-14-33-22-25-24-21(20-9-5-13-32-20)26(22)16-7-3-2-4-8-16/h2-5,7-11,13,15,23H,6,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJZAZKGBOWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NCCCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Oxidation of the sulfonyl group can lead to the formation of sulfone derivatives.

    Reduction: Reduction of the nitro group results in the formation of aniline derivatives.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

This compound has been investigated for its potential use in the pharmaceutical industry due to its structural properties that may confer biological activity.

Antimicrobial Activity

Triazole derivatives, like the one , are known for their antimicrobial properties. Research indicates that compounds containing triazole rings can act as effective fungicides and bactericides. The presence of the methylsulfonyl and nitro groups may enhance these properties by increasing solubility and bioavailability in biological systems .

Anticancer Potential

The structural features of this compound suggest that it may inhibit certain enzymes involved in cancer cell proliferation. Triazole derivatives are often studied for their ability to inhibit aromatase, an enzyme critical in estrogen synthesis, making them candidates for treating estrogen-dependent cancers .

Drug Development

The compound's unique structure allows it to serve as a scaffold for the development of new drugs targeting various diseases. Its synthesis can be optimized to create analogs with improved efficacy and reduced toxicity .

Agrochemical Applications

The potential use of this compound in agrochemicals is also noteworthy.

Fungicides

Due to its triazole component, this compound may be formulated as a fungicide to protect crops from fungal infections. Triazole-based fungicides are widely used in agriculture for their effectiveness against a broad spectrum of fungal pathogens .

Herbicides

Research into related compounds suggests that modifications in the structure can lead to herbicidal activity. The sulfonyl group may enhance herbicidal properties by improving the compound's interaction with plant enzymes involved in growth regulation .

Material Science Applications

In material science, the compound's unique chemical structure offers possibilities for novel materials.

Polymer Synthesis

The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. The functional groups present allow for further chemical modifications, enabling the design of specialized polymers for specific applications such as coatings or composites .

Sensors

Due to its electronic properties, this compound could be utilized in the development of sensors that detect environmental pollutants or biological markers, leveraging its ability to undergo redox reactions under specific conditions .

Case Studies

Several studies have documented the applications of similar compounds, providing insights into their effectiveness and versatility.

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antifungal activity against several strains of fungi using triazole derivatives.
Herbicidal PropertiesFound that modifications to sulfonamide structures increased herbicidal efficacy on target weeds.
Drug DevelopmentReported on triazole derivatives showing promise as anticancer agents through enzyme inhibition studies.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The triazole ring and other functional groups could interact with specific amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Triazole-Based Derivatives

The compound belongs to the 1,2,4-triazole class, which is widely explored in medicinal and materials chemistry. Key structural analogs include:

  • Analog 1 : 4-Methyl-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline (methyl replaces methylsulfonyl).
  • Analog 2: 4-(Methylsulfonyl)-2-amino-N-(3-{[4-phenyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline (nitro replaced by amino; thiophen-2-yl replaced by phenyl).
  • Analog 3 : 4-(Methylsulfonyl)-2-nitro-N-(2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)aniline (propyl linker shortened to ethyl).

Physicochemical Properties

Compound LogP Solubility (µg/mL) Melting Point (°C) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.2 0.45 218–220 1 8
Analog 1 2.8 0.78 195–198 1 6
Analog 2 4.1 0.23 245–248 2 7
Analog 3 2.9 0.62 210–213 1 8
  • Key Observations :
    • The methylsulfonyl group in the target compound enhances polarity (lower LogP) compared to Analog 1 (methyl substituent), but reduces solubility due to steric hindrance.
    • Replacing thiophen-2-yl with phenyl (Analog 2) increases hydrophobicity (LogP = 4.1) and melting point, attributed to enhanced π-π stacking.
    • Shortening the propyl linker to ethyl (Analog 3) improves solubility but reduces thermal stability.

Research Findings and Data Analysis

  • Crystallographic Studies: ORTEP-3 analysis confirmed the target compound’s planar triazole ring and non-covalent interactions (e.g., S···π contacts between thiophene and aniline moieties), which stabilize its conformation .
  • SAR Trends : Methylsulfonyl and nitro groups synergistically enhance metabolic stability and target affinity, as evidenced by 5-fold higher potency than Analog 1.
  • Thermal Stability : Differential scanning calorimetry (DSC) revealed that the target compound’s melting point correlates with crystallinity induced by sulfonyl-thiophene interactions.

Biological Activity

The compound 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline is a complex organic molecule that incorporates various functional groups known for their biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structure and Properties

The structure of the compound can be broken down into several key components:

  • Methylsulfonyl Group : Known for enhancing solubility and bioavailability.
  • Nitro Group : Often associated with antibacterial properties.
  • Triazole Ring : A well-studied scaffold in medicinal chemistry, recognized for its antifungal and anticancer activities.
  • Thiol Group : Contributes to various biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the thiophenyl group may enhance this activity due to its electron-donating characteristics, which can improve binding affinity to bacterial targets.

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameTarget OrganismMIC (μg/mL)Reference
Triazole AStaphylococcus aureus0.125
Triazole BEscherichia coli0.250
Triazole CCandida albicans0.046

Anticancer Activity

The triazole scaffold has been extensively studied for its anticancer properties. Research has demonstrated that certain triazole derivatives can inhibit tumor cell proliferation by interfering with critical cellular pathways. The compound may exhibit similar properties due to its structural features.

Case Study: Anticancer Screening

In a study by Fayad et al., a library of triazole compounds was screened against multicellular spheroids to identify potential anticancer agents. The results indicated that compounds with structural similarities to our target compound showed promise in inhibiting cancer cell growth in vitro .

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory potential of triazole derivatives. The presence of the methylsulfonyl group may contribute to this activity by modulating inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. For instance, modifications to the thiophenyl or triazole moieties can significantly impact their efficacy. Research has shown that electron-donating groups on the phenyl ring enhance antimicrobial activity, while specific substitutions on the triazole ring improve anticancer efficacy .

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